Cas no 1625636-54-5 ((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid structure](https://ar.kuujia.com/scimg/cas/1625636-54-5x500.png)
1625636-54-5 structure
اسم المنتج:(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1625636-54-5
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid
- EN300-650920
-
- نواة داخلي: 1S/C22H23NO4S/c1-2-12-28-13-11-20(21(24)25)23-22(26)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1
- مفتاح Inchi: GAQOEIDGMXSLCB-FQEVSTJZSA-N
- ابتسامات: S(CC=C)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
حساب السمة
- نوعية دقيقة: 397.13477939g/mol
- النظائر كتلة واحدة: 397.13477939g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 28
- تدوير ملزمة العد: 10
- تعقيدات: 533
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 101Ų
- إكسلوغ 3: 4.3
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650920-2.5g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 2.5g |
$6155.0 | 2025-03-14 | |
Enamine | EN300-650920-0.5g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 0.5g |
$3014.0 | 2025-03-14 | |
Enamine | EN300-650920-0.1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 0.1g |
$2762.0 | 2025-03-14 | |
Enamine | EN300-650920-5.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 5.0g |
$9107.0 | 2025-03-14 | |
Enamine | EN300-650920-1.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 1.0g |
$3139.0 | 2025-03-14 | |
Enamine | EN300-650920-0.25g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 0.25g |
$2889.0 | 2025-03-14 | |
Enamine | EN300-650920-10.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 10.0g |
$13504.0 | 2025-03-14 | |
Enamine | EN300-650920-0.05g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid |
1625636-54-5 | 95.0% | 0.05g |
$2637.0 | 2025-03-14 |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid الوثائق ذات الصلة
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1625636-54-5 ((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-ylsulfanyl)butanoic acid) منتجات ذات صلة
- 215715-81-4(N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide)
- 2248269-33-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate)
- 2228943-84-6(2-(2-chloropyridin-3-yl)-3-methylbutanoic acid)
- 1448075-32-8(2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole)
- 893742-71-7(N-Methyl-5-(morpholinomethyl)thien-2-ylmethylamine)
- 1805498-03-6(2-Bromo-3-fluoro-5-hydroxybenzenesulfonamide)
- 898373-56-3(3-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido-1-benzofuran-2-carboxamide)
- 1155555-41-1(1-(3-Chlorophenyl)-2-(2-methylpropylsulfanyl)ethanone)
- 1243250-02-3(2-(Piperidin-4-yloxy)benzoic acid hydrochloride)
- 667435-73-6(2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic Acid)
الموردين الموصى بهم
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
